molecular formula C5H2Br2IN B1593451 3,5-Dibromo-2-iodopyridine CAS No. 436799-34-7

3,5-Dibromo-2-iodopyridine

Cat. No. B1593451
M. Wt: 362.79 g/mol
InChI Key: PZQKNKIWCXCOCY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodopyridine is a chemical compound with the CAS Number: 436799-34-7 . It has a molecular weight of 362.79 and its IUPAC name is 3,5-dibromo-2-iodopyridine . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

3,5-Dibromo-2-iodopyridine can be synthesized through various methods. For instance, it can be produced via the reaction of 5-bromo-2-iodopyridine and 2,5-dibromothiophene . Another method involves the copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-iodopyridine is represented by the InChI Code: 1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H . The exact mass of the molecule is 360.759857 .


Chemical Reactions Analysis

3,5-Dibromo-2-iodopyridine can undergo various chemical reactions. For example, it can undergo a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-iodopyridine has a density of 2.6±0.1 g/cm3 . It has a boiling point of 298.4±35.0 °C at 760 mmHg . The molecular formula of the compound is C5H2Br2IN .

Scientific Research Applications

Chemical Scaffold for Designing New Inhibitors

3,5-Dibromo-2-iodopyridine has been proposed as a novel chemical scaffold in the rational design of new transthyretin (TTR) fibrillogenesis inhibitors. Through a series of chemical reactions, including Cu-catalyzed Finkelstein and Pd-catalyzed coupling reactions, chiral bipyridines containing halogens as substituents were prepared from trihalopyridine derivatives. These compounds showed promising inhibition activity against amyloid fibril formation, highlighting the potential of iodinated bipyridines as templates for designing new inhibitors of TTR amyloidogenesis (Dessì et al., 2020).

Complex Formation with Iodine

Research on 2-aminopyridine and its ring-substituted derivatives, including 3,5-dibromo-2-iodopyridine, has shown that these compounds can form complexes with iodine, indicating coordination with the ring nitrogen atom. This property is significant in understanding the chemical behavior of halogenated pyridines in the presence of iodine and provides insights into their potential applications in chemical synthesis and materials science (Saldabol, 1975).

Advancements in Halogen Bonding

The structural properties of halogenated pyridines, particularly N-methyl-3,5-dibromopyridinium iodide derived from 3,5-dibromo-2-iodopyridine, have been explored to understand the effectiveness of halogen bonding. The crystal structure of this compound reveals the formation of infinite helices through C–Br⋯I halogen bonding, emphasizing the role of electron-poor pyridinium scaffolds in enhancing electron acceptor ability. This study provides valuable information for the design of new materials and molecular structures leveraging halogen bonding interactions (Logothetis et al., 2004).

Synthesis and Characterization of Novel Compounds

The iodination of pyridine derivatives, including 3,5-dibromo-2-iodopyridine, has been explored for the synthesis of novel compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of imidazo[1,2-a]pyridines from easily available chemicals has been reviewed, demonstrating the versatility of halogenated pyridines in the synthesis of complex heterocyclic structures (Bagdi et al., 2015).

Safety And Hazards

3,5-Dibromo-2-iodopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H301-H318 and precautionary statements P264-P270-P280-P301+P312+P330-P305+P351+P338+P310-P501 .

properties

IUPAC Name

3,5-dibromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQKNKIWCXCOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650377
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-iodopyridine

CAS RN

436799-34-7
Record name 3,5-Dibromo-2-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436799-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sealed tube was added 2,3,5-tribromopyridine (5.63 g, 17.83 mol), sodium iodide (8.02 g, 53.50 mol), propanenitrile (45 mL), and chlorotrimethylsilane (2.26 mL, 17.83 mol). The resulting mixture was allowed to stir for 50 min at 105° C. The mixture was allowed to cool to rt and 2M NaOH (50 mL) was added. The mixture was extracted with EtOAc (2×80 mL). The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 2-iodo-3,5-dibromopyridine (5.4 g, 83%) as a solid.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
A literature method reported for iodobenzene and congeners was successfully extended to the pyridine series. 2‐Iodopyridines can be converted into 2‐(trifluoromethyl)pyridines almost …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
A Krasovskiy, V Krasovskaya, P Knochel - 2006
Number of citations: 0

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